3',5'-Difluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
3’,5’-Difluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound characterized by the presence of difluoro and methyl groups on a biphenyl structure, with an aldehyde functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, purification by chromatography, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3’,5’-Difluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products:
Oxidation: 3’,5’-Difluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid
Reduction: 3’,5’-Difluoro-2-methyl-[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
3’,5’-Difluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3’,5’-Difluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance the compound’s binding affinity and specificity, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules . These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
- 3,5-Difluoro-4-methylbenzaldehyde
- 2,4-Difluoro-1,1’-biphenyl
- 3,5-Difluoro-4’-propyl-1,1’-biphenyl
Comparison: 3’,5’-Difluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both difluoro and methyl groups on the biphenyl structure, along with an aldehyde functional group. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H10F2O |
---|---|
Molecular Weight |
232.22 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C14H10F2O/c1-9-4-10(8-17)2-3-14(9)11-5-12(15)7-13(16)6-11/h2-8H,1H3 |
InChI Key |
OMJITJNCZPDHAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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